2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,6-dinitro-1H-indole
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Overview
Description
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,6-dinitro-1H-indole is a complex organic compound that features a pyrazole ring and an indole ring, both of which are significant in medicinal chemistry and synthetic organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,6-dinitro-1H-indole typically involves multi-step organic reactions. One common method involves the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with suitable indole derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as HPLC and NMR, is crucial for monitoring the synthesis process and verifying the compound’s structure .
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,6-dinitro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,6-dinitro-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,6-dinitro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
- N’-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4,6-dinitro-1H-indole is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H12ClN5O4 |
---|---|
Molecular Weight |
397.8g/mol |
IUPAC Name |
2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-4,6-dinitro-1H-indole |
InChI |
InChI=1S/C18H12ClN5O4/c1-10-17(18(19)22(21-10)11-5-3-2-4-6-11)15-9-13-14(20-15)7-12(23(25)26)8-16(13)24(27)28/h2-9,20H,1H3 |
InChI Key |
CEDQJKGRVDPUTP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1C2=CC3=C(N2)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=C1C2=CC3=C(N2)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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